molecular formula C12H27O3PS B083715 Tributylthiophosphate CAS No. 12408-16-1

Tributylthiophosphate

Cat. No. B083715
CAS RN: 12408-16-1
M. Wt: 282.38 g/mol
InChI Key: PPEZWDDRWXDXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04431552

Procedure details

tripentylphosphorothioate; triheptylphosphorothioate; trioctylphosphorothioate; tridecylphosphorothioate; tridodecylphosphorothioate; tripentadecylphosphorothioate; trioctadecylphosphorothioate; trieicosylphosphorothioate;
Name
tripentylphosphorothioate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
triheptylphosphorothioate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
trioctylphosphorothioate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
tridecylphosphorothioate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
tridodecylphosphorothioate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
tripentadecylphosphorothioate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
trioctadecylphosphorothioate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
trieicosylphosphorothioate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]([O:6][P:7](=[S:20])([O:14][CH2:15][CH2:16][CH2:17][CH2:18]C)[O:8][CH2:9][CH2:10][CH2:11][CH2:12]C)[CH2:2][CH2:3][CH2:4]C.C(OP(=S)(OCCCCCCC)OCCCCCCC)CCCCCC.C(OP(=S)(OCCCCCCCC)OCCCCCCCC)CCCCCCC.C(OP(=S)([O-])[O-])CCCCCCCCCCCC.C(OP(=S)(OCCCCCCCCCCCC)OCCCCCCCCCCCC)CCCCCCCCCCC.C(OP(=S)(OCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCC)CCCCCCCCCCCCCC.C(OP(=S)(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCC.C(OP(=S)([O-])[O-])CCCCCCCCCCCCCCCCCCCCCC>>[CH2:15]([O:14][P:7](=[S:20])([O:8][CH2:9][CH2:10][CH2:11][CH3:12])[O:6][CH2:1][CH2:2][CH2:3][CH3:4])[CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
tripentylphosphorothioate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)OP(OCCCCC)(OCCCCC)=S
Step Two
Name
triheptylphosphorothioate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCC)OP(OCCCCCCC)(OCCCCCCC)=S
Step Three
Name
trioctylphosphorothioate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)OP(OCCCCCCCC)(OCCCCCCCC)=S
Step Four
Name
tridecylphosphorothioate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCC)OP([O-])([O-])=S
Step Five
Name
tridodecylphosphorothioate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)OP(OCCCCCCCCCCCC)(OCCCCCCCCCCCC)=S
Step Six
Name
tripentadecylphosphorothioate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCC)OP(OCCCCCCCCCCCCCCC)(OCCCCCCCCCCCCCCC)=S
Step Seven
Name
trioctadecylphosphorothioate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)OP(OCCCCCCCCCCCCCCCCCC)(OCCCCCCCCCCCCCCCCCC)=S
Step Eight
Name
trieicosylphosphorothioate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCCCCCCC)OP([O-])([O-])=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCC)OP(OCCCC)(OCCCC)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.